molecular formula C17H13N3OS2 B4630058 S-(5-methyl-1,3,4-thiadiazol-2-yl) 9H-carbazol-9-ylethanethioate

S-(5-methyl-1,3,4-thiadiazol-2-yl) 9H-carbazol-9-ylethanethioate

Cat. No. B4630058
M. Wt: 339.4 g/mol
InChI Key: YVTHJGSLPNSGNX-UHFFFAOYSA-N
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Description

S-(5-methyl-1,3,4-thiadiazol-2-yl) 9H-carbazol-9-ylethanethioate is a compound that bridges the realms of organic chemistry and materials science. Its synthesis and structural analysis contribute to the development of new materials with potential applications in various fields, excluding drug use and dosage information as per your request.

Synthesis Analysis

The synthesis of compounds containing both carbazole and 1,3,4-thiadiazole moieties, such as S-(5-methyl-1,3,4-thiadiazol-2-yl) 9H-carbazol-9-ylethanethioate, involves mild conditions that facilitate the formation of these heterocycles. An efficient method described by Zheng Li and Yu‐Lin Xing (2012) involves the reaction of 9-ethyl-9H-carbazol-3-carbaldehyde with 4-arylthiosemicarbazides in the presence of acetic acid, followed by treatment with manganese dioxide, yielding the desired products under easy separation and simple manipulation procedures (Li & Xing, 2012).

Molecular Structure Analysis

The crystal structure analysis of related compounds, such as 5,6-bis(9H-carbazol-9-yl)benzo[c][1,2,5]thiadiazole, offers insights into the molecular organization of S-(5-methyl-1,3,4-thiadiazol-2-yl) 9H-carbazol-9-ylethanethioate. These studies reveal the conformational flexibility and potential for novel conjugated materials applications, as demonstrated by B. Averkiev et al. (2017), who used single-crystal X-ray analysis (Averkiev et al., 2017).

Chemical Reactions and Properties

The compound's chemical reactions are characterized by its ability to undergo transformations leading to a variety of derivatives with potential biological activities. For instance, the synthesis of S-derivatives of thiadiazole and triazole compounds has been optimized, highlighting the versatility and reactivity of the thiadiazole moiety, as researched by A. S. Hotsulia and S. Fedotov (2019) (Hotsulia & Fedotov, 2019).

Physical Properties Analysis

The physical properties of S-(5-methyl-1,3,4-thiadiazol-2-yl) 9H-carbazol-9-ylethanethioate and related compounds can be inferred from studies on molecular aggregation and solvent effects. A. Matwijczuk et al. (2016) explored the spectroscopic properties of similar thiadiazole derivatives, revealing the impact of molecular organization on fluorescence and aggregation behaviors (Matwijczuk et al., 2016).

Chemical Properties Analysis

The chemical properties of S-(5-methyl-1,3,4-thiadiazol-2-yl) 9H-carbazol-9-ylethanethioate, particularly its reactivity and potential biological activity, can be studied through the synthesis and analysis of derivatives. Research by Gadhave et al. (2014) on [4-(1,2,3-thiadiazol-4-yl)phenoxy]methylene anchored 1,3,4-triazoles and thiadiazoles offers insights into the antimicrobial activities of thiadiazole-based compounds, suggesting avenues for further exploration of chemical properties (Gadhave et al., 2014).

Scientific Research Applications

Antiviral Applications

A study synthesized and identified novel potential thiadiazole-based molecules, targeting COVID-19 main protease through a structure-guided virtual screening approach. The research utilized derivatives of thiadiazole for antiviral activity against Coronavirus, highlighting the compound's potential in inhibiting the main coronavirus protease, a critical component in the virus's propagation. The synthesis involved creating thiadiazole-1,2,3-triazole hybrids, showing promising docking scores to the COVID-19 main protease, indicating their efficacy as antiviral agents (Rashdan, Abdelmonsef, Abou-Krisha, & Yousef, 2021).

Solar Energy Conversion

Research into organic dyes for efficient solar energy conversion has utilized the core structure similar to the chemical . A study on dithienopicenocarbazole, which shares a similar carbazole moiety, demonstrated the use of such compounds in low-energy-gap organic dyes. These dyes exhibit high external quantum efficiency and power conversion efficiency, underlining the potential of carbazole derivatives in photovoltaic applications and the conversion of sunlight to electricity (Yao et al., 2015).

Fungicidal Activity

Thiadiazoles have been evaluated for their fungicidal properties, particularly against agricultural pests. A study on 2-alkyl (alkylthio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles) prepared as potential fungicides revealed their effectiveness against rice sheath blight, a major disease in rice cultivation. This research underscores the role of thiadiazole derivatives in developing new fungicides with structure-activity relationships providing insights into optimizing fungicidal activity (Chen, Li, & Han, 2000).

Molecular Aggregation and Solvent Effects

A study on the molecular aggregation of 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol in various organic solvents highlighted the impact of solvent and concentration on the fluorescence emission spectra. The research indicates the significant role of substituent groups and solvent interactions in the aggregation processes of similar compounds, with potential applications in the development of new materials for optical and electronic devices (Matwijczuk et al., 2016).

Anticancer Properties

Compounds with the thiadiazole moiety have been synthesized and evaluated for their anticancer activity. A notable study synthesized Schiff’s bases containing a thiadiazole scaffold and evaluated them against human cancer cell lines. The results showed promising anticancer activity, suggesting the potential of thiadiazole derivatives in cancer treatment strategies (Tiwari et al., 2017).

properties

IUPAC Name

S-(5-methyl-1,3,4-thiadiazol-2-yl) 2-carbazol-9-ylethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS2/c1-11-18-19-17(22-11)23-16(21)10-20-14-8-4-2-6-12(14)13-7-3-5-9-15(13)20/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTHJGSLPNSGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SC(=O)CN2C3=CC=CC=C3C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(5-methyl-1,3,4-thiadiazol-2-yl) 2-carbazol-9-ylethanethioate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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